Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-
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Overview
Description
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is a complex organic compound that features a benzaldehyde core substituted with a bromine atom and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Shares the bromine substitution but lacks the pyrimidinyl group.
5-Bromo-2-methoxybenzaldehyde: Similar bromine substitution with a methoxy group instead of the pyrimidinyl group.
Uniqueness
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated benzaldehyde derivatives and contributes to its specific applications in research and industry .
Biological Activity
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Molecular Formula: C15H14BrN3O
Molecular Weight: 324.19 g/mol
CAS Number: 1761-61-1
The structure of the compound includes a benzaldehyde moiety with a bromo substituent and a pyrimidine derivative, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzaldehyde derivatives. Benzaldehyde itself has shown significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus anthracis. The mechanism of action is believed to involve disruption of the bacterial plasma membrane, leading to cell death through intracellular coagulation of cytosolic components .
In a study evaluating the antibiotic modulation capacity of benzaldehyde, it was found that subinhibitory concentrations could decrease the minimum inhibitory concentration (MIC) of fluoroquinolones like norfloxacin and ciprofloxacin, suggesting a synergistic effect that enhances antibiotic efficacy .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Research on related pyrazole derivatives indicates that compounds with similar structural features exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The introduction of halogen substituents (like bromine) in these derivatives correlates with enhanced antitumor activity, suggesting that benzaldehyde derivatives could be explored further for their anticancer properties .
The biological activity of benzaldehyde derivatives can be attributed to several mechanisms:
- Membrane Disruption: The phenolic hydroxyl groups in benzaldehyde interact with bacterial membranes, increasing permeability and facilitating the entry of antibiotics .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that benzaldehyde can induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells .
- Inhibition of Enzymatic Activity: Certain derivatives may inhibit key enzymes involved in cancer cell proliferation, although specific targets remain to be fully elucidated.
Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial effects of benzaldehyde demonstrated its ability to reduce MIC values when combined with standard antibiotics. The results indicated a significant reduction in bacterial growth when treated with sub-MIC concentrations alongside norfloxacin and ciprofloxacin .
Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of benzaldehyde derivatives in breast cancer cell lines. The findings revealed that compounds with bromo substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. This study suggests potential pathways for developing new anticancer therapies based on structural modifications of benzaldehyde .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C15H14BrN3O |
Molecular Weight | 324.19 g/mol |
CAS Number | 1761-61-1 |
Antibacterial Activity | Yes (e.g., Staphylococcus aureus) |
Antitumor Activity | Yes (cytotoxicity in MCF-7, MDA-MB-231) |
Properties
CAS No. |
927988-73-6 |
---|---|
Molecular Formula |
C18H13BrN2O2 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
5-bromo-2-(2-methyl-6-phenylpyrimidin-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C18H13BrN2O2/c1-12-20-16(13-5-3-2-4-6-13)10-18(21-12)23-17-8-7-15(19)9-14(17)11-22/h2-11H,1H3 |
InChI Key |
MZWPUNYKRHBEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Br)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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